Isobutyl decanoate is a decanoate ester obtained by the formal condensation of the carboxy group of decanoc acid (capric acid) with the alcoholic hydroxy group of isobutanol. It has a role as a metabolite. It derives from an isobutanol.
Isobutyl decanoate
CAS No.: 30673-38-2
Cat. No.: VC0530882
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30673-38-2 |
---|---|
Molecular Formula | C14H28O2 |
Molecular Weight | 228.37 g/mol |
IUPAC Name | 2-methylpropyl decanoate |
Standard InChI | InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14(15)16-12-13(2)3/h13H,4-12H2,1-3H3 |
Standard InChI Key | AXTPGRJJIGEOOY-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)OCC(C)C |
Canonical SMILES | CCCCCCCCCC(=O)OCC(C)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
Isobutyl decanoate, systematically named 2-methylpropyl decanoate, is classified under the fatty acid esters subgroup of lipids. Its International Union of Pure and Applied Chemistry (IUPAC) designation reflects its structure: a decanoic acid moiety () linked via an ester bond to an isobutanol-derived alkyl group () . The compound’s CAS registry number, 30673-38-2, and alternative synonyms—including isobutyl caprate and n-capric acid isobutyl ester—are widely recognized in chemical databases .
Physicochemical Properties
Isobutyl decanoate exhibits distinct physical and chemical traits that dictate its industrial and laboratory handling:
The ester’s hydrophobicity ( ≈ 5.2 estimated) and low polarity render it suitable as a non-aqueous solvent in synthetic chemistry .
Synthesis and Production
Isobutyl decanoate is synthesized via esterification of decanoic acid (capric acid) with isobutanol, catalyzed by acidic or enzymatic agents. The reaction follows:
Industrial-scale production employs continuous-flow reactors to optimize yield, with purification achieved through fractional distillation . Recent advances focus on biocatalysts (e.g., lipases) to enhance selectivity and reduce energy consumption .
Biomedical Research Insights
Recent investigations underscore isobutyl decanoate’s diagnostic utility:
Oncological Biomarker Discovery
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A 2023 study isolated the ester from wine samples and linked its presence to fungal metabolism in ESCC patients .
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Gas chromatography-mass spectrometry (GC-MS) profiles revealed a 3.2-fold increase in isobutyl decanoate concentrations in lung adenocarcinoma tissues compared to controls .
Supplier | Purity | Price Range (€) | Catalog Number |
---|---|---|---|
CymitQuimica | 98% | 33–5,775 | IN-DA0030RX |
TargetMol | 98.99% | 279–2,375 | T21223-1mg-TM |
GlpBio | ≥95% | Discontinued | GB58960 |
Lead times range from 12 to 60 days, reflecting demand in research sectors .
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